Physicochemical Differentiation: Predicted Lipophilicity (clogP) and Hydrogen-Bonding Profile vs. Methylsulfonylpiperazine Analog
At the 5-position amide substituent, the target compound carries a neutral, lipophilic phenylpiperazine group (clogP contribution ~+1.5) whereas the closest commercially listed analog (CAS 1421443-59-5) bears a polar methylsulfonylpiperazine (clogP contribution ~−0.5). Using fragment-based clogP calculations (ACD/Labs algorithm), the target compound yields an estimated clogP of 2.06, compared to clogP ~0.06 for the methylsulfonyl analog—a difference of approximately 2.0 log units [1]. This difference translates to an estimated ~100-fold higher octanol/water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and off-target promiscuity risk in cell-based assays [2]. Additionally, the phenylpiperazine group contributes zero hydrogen-bond donors and two hydrogen-bond acceptors, whereas the methylsulfonylpiperazine contributes four hydrogen-bond acceptors, fundamentally altering the compound's capacity for directed polar interactions with biological targets.
| Evidence Dimension | clogP (calculated octanol/water partition coefficient) |
|---|---|
| Target Compound Data | clogP ≈ 2.06 (estimated by fragment-based method) |
| Comparator Or Baseline | CAS 1421443-59-5 (5-(4-methanesulfonylpiperazine-1-carbonyl) analog): clogP ≈ 0.06 (estimated) |
| Quantified Difference | ΔclogP ≈ +2.0 log units (~100-fold higher lipophilicity) |
| Conditions | Computed via ACD/Labs fragment-based algorithm; comparative prediction under identical parameter settings |
Why This Matters
A 100-fold difference in lipophilicity can determine whether a compound distributes into cellular membranes or remains in the aqueous compartment, making the two analogs non-interchangeable for any assay where intracellular target access or protein binding is a variable.
- [1] ACD/Labs Percepta Platform. clogP prediction for C20H23N3O3S (CAS 1421441-26-0) and C15H21N3O5S2 (CAS 1421443-59-5). Fragment-based calculation method. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
